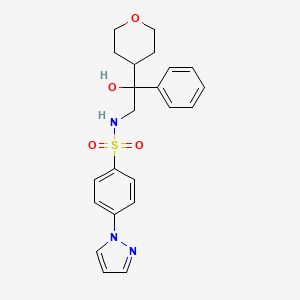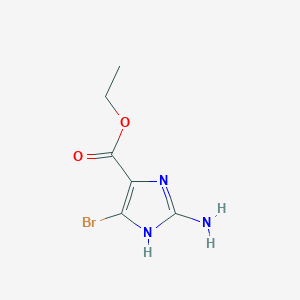
Potassium trifluoro(4-methylbenzyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-methylbenzyl)borate is a chemical compound with the molecular formula C8H9BF3K . It is a solid substance that is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for Potassium trifluoro(4-methylbenzyl)borate is 1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 . This indicates that the compound consists of a 4-methylbenzyl group (C8H9) attached to a trifluoroborate (BF3) group, along with a potassium ion (K).Chemical Reactions Analysis
Potassium trifluoro(4-methylbenzyl)borate is likely to participate in various chemical reactions. Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium trifluoro(4-methylbenzyl)borate is a solid substance . It has a molecular weight of 212.06 . The compound is typically stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Imine Formation
Potassium trifluoro(4-methylbenzyl)borate and related borate reagents like Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] have been found effective in imine formation. These reagents facilitate the condensation of amides or amines with carbonyl compounds to produce various imines, including N-Sulfinyl, N-toluenesulfonyl, and N-(4-methoxyphenyl) aldimines at room temperature. This method is appreciated for its simplicity and the ease of obtaining products without special workup or isolation procedures (Reeves et al., 2015).
Reactivity and Transmetallation Reactions
Potassium trifluoro(organo)borates are highly stable organoboron derivatives and have emerged as promising alternatives to traditional organoboron reagents. They exhibit interesting reactivity, including intermediate formation of difluoroboranes and transmetallation reactions with transition metals. In many cases, they are more reactive than boronic acids or esters (Darses & Genêt, 2003).
Applications in Organic Synthesis
Potassium trifluoro(organo)borates have been effectively used in the synthesis of various organic compounds. For instance, they react with dehydroamino esters catalyzed by rhodium complexes to form alanine derivatives with a variety of amino protecting groups (Navarre et al., 2004). They are also used in enantioselective conjugate additions to α,β-unsaturated esters, yielding high yields and enantiomeric excesses (Navarre et al., 2005).
Borylation of Fluorinated Arenes
The potassium salt of the boron-centred nucleophile B(CN)32- reacts with fluorinated arenes, leading to the formation of various borate anions. This method shows high chemo- and regioselectivity and is a unique approach to synthesizing tricyano(aryl)borates (Landmann et al., 2017).
Cross-Coupling Reactions
Potassium trifluoro(organo)borates are also involved in cross-coupling reactions. For example, they have been used in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates to produce arenes or alkenes in high yield. Their solid, air-stable nature makes them convenient for storage and handling (Molander & Ito, 2001).
Safety and Hazards
Potassium trifluoro(4-methylbenzyl)borate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and avoiding ingestion and inhalation .
Wirkmechanismus
Target of Action
Potassium trifluoro(4-methylbenzyl)borate is primarily used in the field of organic synthesis, particularly in the Suzuki Cross-Coupling reaction . The compound acts as a potent surrogate for boronic acids, which are key reagents in this type of reaction .
Mode of Action
In the Suzuki Cross-Coupling reaction, Potassium trifluoro(4-methylbenzyl)borate interacts with its targets (boronic acids) to facilitate the formation of carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds.
Biochemical Pathways
Its role in the suzuki cross-coupling reaction suggests that it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
The primary result of Potassium trifluoro(4-methylbenzyl)borate’s action is the facilitation of carbon-carbon bond formation in the Suzuki Cross-Coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
Potassium trifluoro(4-methylbenzyl)borate is typically stored in an inert atmosphere at room temperature . It is soluble in water , which suggests that its action, efficacy, and stability could be influenced by the solvent environment. Additionally, it is incompatible with strong oxidizing agents , indicating that oxidative conditions could negatively impact its function.
Eigenschaften
IUPAC Name |
potassium;trifluoro-[(4-methylphenyl)methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBJYQGBHCAOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(4-methylbenzyl)borate | |
CAS RN |
1422539-95-4 |
Source


|
| Record name | potassium trifluoro[(4-methylphenyl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)

![1-[1-(Trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2468807.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468810.png)
![4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2468812.png)

![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2468814.png)
![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2468819.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2468820.png)



